![molecular formula C13H19FN2O2S B7555611 1-(3-fluoro-4-methylphenyl)sulfonyl-N-methylpiperidin-3-amine](/img/structure/B7555611.png)
1-(3-fluoro-4-methylphenyl)sulfonyl-N-methylpiperidin-3-amine
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Overview
Description
1-(3-fluoro-4-methylphenyl)sulfonyl-N-methylpiperidin-3-amine, also known as FMP-NMeP, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of piperidine derivatives and has a molecular formula of C16H22FNO2S.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methylphenyl)sulfonyl-N-methylpiperidin-3-amine involves its binding to specific sites on the surface of these receptors, which can either enhance or inhibit their activity. This can lead to changes in the release of neurotransmitters and ultimately affect neuronal signaling and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-fluoro-4-methylphenyl)sulfonyl-N-methylpiperidin-3-amine can produce a range of biochemical and physiological effects, depending on the specific receptor it is acting on. For example, it has been shown to enhance dopamine release in certain brain regions, which can lead to increased locomotor activity and reward-seeking behavior. It has also been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in cognitive processes such as learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-fluoro-4-methylphenyl)sulfonyl-N-methylpiperidin-3-amine in lab experiments is its high potency and selectivity for certain receptors, which allows for precise modulation of neuronal activity. However, one limitation is that its effects can vary depending on the specific experimental conditions and animal model used, which can make it difficult to generalize findings.
Future Directions
There are several future directions for research on 1-(3-fluoro-4-methylphenyl)sulfonyl-N-methylpiperidin-3-amine. One area of interest is its potential use in developing new treatments for neurological and psychiatric disorders, such as addiction and schizophrenia. Another direction is to further elucidate its mechanism of action and identify new receptor targets for modulation. Additionally, studies on the pharmacokinetics and toxicity of 1-(3-fluoro-4-methylphenyl)sulfonyl-N-methylpiperidin-3-amine are needed to assess its safety and potential clinical applications.
Synthesis Methods
The synthesis of 1-(3-fluoro-4-methylphenyl)sulfonyl-N-methylpiperidin-3-amine involves several steps, including the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with N-methylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
1-(3-fluoro-4-methylphenyl)sulfonyl-N-methylpiperidin-3-amine has been studied for its potential use as a pharmacological tool in the field of neuroscience. Specifically, it has been investigated for its ability to modulate the activity of certain neurotransmitter receptors, such as the nicotinic acetylcholine and dopamine receptors.
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)sulfonyl-N-methylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-10-5-6-12(8-13(10)14)19(17,18)16-7-3-4-11(9-16)15-2/h5-6,8,11,15H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRHCSDQWDIKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)NC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-4-methylphenyl)sulfonyl-N-methylpiperidin-3-amine |
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